Azido-PEG7-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

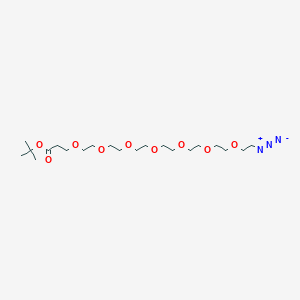

Azido-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This compound is widely used in scientific research due to its versatility and efficiency in forming stable triazole linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG chain. The synthesis typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG chain.

Azidation: The PEG chain is then reacted with sodium azide to introduce the azide group.

Esterification: The final step involves the esterification of the azido-PEG chain with t-butyl alcohol to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-t-butyl ester primarily undergoes click chemistry reactions, specifically:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group, forming a stable triazole linkage

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups

Common Reagents and Conditions

Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

Azido-PEG7-t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG7-t-butyl ester exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and facilitate the formation of complex molecular structures. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. This mechanism leverages the ubiquitin-proteasome system to selectively degrade target proteins within cells .

Comparison with Similar Compounds

Similar Compounds

- Azido-PEG4-t-butyl ester

- Azido-PEG8-t-butyl ester

- Propargyl-PEG7-t-butyl ester

Uniqueness

Azido-PEG7-t-butyl ester is unique due to its specific PEG chain length (seven ethylene glycol units), which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective in forming stable linkages and facilitating efficient protein degradation in PROTAC applications .

Biological Activity

Azido-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that features an azide functional group and a t-butyl ester moiety. This compound is primarily utilized in bioconjugation and click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. Its design enhances solubility and stability, making it a valuable tool in drug development and biomolecular research.

The biological activity of this compound is largely attributed to its capacity for bioconjugation. By forming stable triazole bonds with various biomolecules, it enhances the pharmacokinetic properties of drugs, allowing for targeted delivery. The small size of the compound minimizes interference with the biological functions of the linked molecules, which is crucial in drug discovery.

Applications

This compound has several notable applications:

- Drug Development : It improves water solubility and reduces toxicity of drug molecules, prolonging their circulation time in the body.

- Bioconjugation : Functions as a linker molecule, facilitating the conjugation of biomolecules (e.g., antibodies, drugs) through click chemistry.

- Imaging and Functional Studies : Enables selective labeling of proteins and nucleic acids for imaging purposes.

Stability Studies

Stability studies have shown that compounds incorporating PEG units exhibit good stability in biological environments. For instance, PEGylated peptides demonstrated significant resistance to proteolytic degradation, which is essential for maintaining therapeutic efficacy over time.

| Compound Name | Stability in Rat Serum | Stability in Human Plasma |

|---|---|---|

| A20FMDV2-PEG8 | >70% intact after 24h | ~80% intact after 24h |

| This compound | High | High |

These findings underscore the importance of PEGylation in enhancing the stability and bioavailability of therapeutic agents.

Case Studies

- Bioconjugation Efficiency : A study demonstrated that this compound effectively facilitated the conjugation of therapeutic agents to target cells, enhancing their uptake and efficacy. The formation of triazole linkages was confirmed through mass spectrometry analysis.

- In Vivo Applications : In animal models, this compound-modified drugs showed improved pharmacokinetics compared to non-modified counterparts. This included increased half-life and reduced off-target effects, indicating its potential for clinical applications.

- Cellular Interaction Studies : Research indicated that this compound could influence cellular processes by modifying signaling pathways through effective conjugation with biomolecules involved in those pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other PEG derivatives but stands out due to its optimal balance between hydrophilicity from the PEG spacer and reactivity from the azide group. Below is a comparison table highlighting its unique properties against similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Azido-PEG3-t-butyl ester | Shorter PEG chain (3 units) | Faster reaction kinetics in click chemistry |

| Azido-PEG5-t-butyl ester | Intermediate PEG chain (5 units) | Balances solubility and reactivity |

| Azido-PEG8-dibenzocyclooctyne | Incorporates dibenzocyclooctyne functionality | Enhanced reactivity for SPAAC reactions |

Properties

Molecular Formula |

C21H41N3O9 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3 |

InChI Key |

KNNPWJYJJZETEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.